molecular formula C8H16NO3P B14415704 Dimethyl [2-(tert-butylimino)ethenyl]phosphonate CAS No. 85829-45-4

Dimethyl [2-(tert-butylimino)ethenyl]phosphonate

Cat. No.: B14415704
CAS No.: 85829-45-4
M. Wt: 205.19 g/mol
InChI Key: AVROFTRNXILPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl [2-(tert-butylimino)ethenyl]phosphonate is an organic compound with a unique structure that includes a phosphonate group, an imino group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2-(tert-butylimino)ethenyl]phosphonate typically involves the reaction of dimethyl phosphite with a suitable imine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized to ensure high yield and cost-effectiveness. The use of automated reactors and precise control of reaction parameters are common practices in industrial settings to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(tert-butylimino)ethenyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate esters with different oxidation states.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phosphonates.

Scientific Research Applications

Dimethyl [2-(tert-butylimino)ethenyl]phosphonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce phosphonate groups into molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl [2-(tert-butylimino)ethenyl]phosphonate involves its interaction with molecular targets through its reactive functional groups. The phosphonate group can form strong bonds with metal ions, while the imino group can participate in hydrogen bonding and other interactions. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl [2-(tert-butylamino)ethenyl]phosphonate: Similar structure but with an amino group instead of an imino group.

    Dimethyl [2-(tert-butylthio)ethenyl]phosphonate: Contains a thio group instead of an imino group.

    Dimethyl [2-(tert-butylsulfonyl)ethenyl]phosphonate: Features a sulfonyl group in place of the imino group.

Uniqueness

Dimethyl [2-(tert-butylimino)ethenyl]phosphonate is unique due to the presence of the imino group, which imparts distinct reactivity and interaction properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

85829-45-4

Molecular Formula

C8H16NO3P

Molecular Weight

205.19 g/mol

InChI

InChI=1S/C8H16NO3P/c1-8(2,3)9-6-7-13(10,11-4)12-5/h7H,1-5H3

InChI Key

AVROFTRNXILPER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C=CP(=O)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.